molecular formula C6H6FIN2O B8774723 6-(1-Fluoroethyl)-5-iodo-4-pyrimidone CAS No. 438449-92-4

6-(1-Fluoroethyl)-5-iodo-4-pyrimidone

Cat. No. B8774723
M. Wt: 268.03 g/mol
InChI Key: XUVGQFNQUYYNJW-UHFFFAOYSA-N
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Patent
US06867212B2

Procedure details

To an acetic acid (150 ml) solution of 6-(1fluoroethyl)-4-pyrimidone (56.8 g) was added dropwise under room temperature and stirring an acetic acid solution of iodine monochloride prepared by adding iodine (50.8 g) to acetic acid (500 ml) and blowing chlorine (15 g) thereinto under room temperature and stirring, and the resulting mixture was stirred for 6 hours.
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
56.8 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([C:4]1[N:9]=[CH:8][NH:7][C:6](=[O:10])[CH:5]=1)[CH3:3].[I:11]Cl.II.ClCl>C(O)(=O)C>[F:1][CH:2]([C:4]1[N:9]=[CH:8][NH:7][C:6](=[O:10])[C:5]=1[I:11])[CH3:3]

Inputs

Step One
Name
Quantity
50.8 g
Type
reactant
Smiles
II
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
56.8 g
Type
reactant
Smiles
FC(C)C1=CC(NC=N1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under room temperature and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 6 hours
Duration
6 h

Outcomes

Product
Name
Type
Smiles
FC(C)C1=C(C(NC=N1)=O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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